2-Amino-5,6-dibromobenzothiazole
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Overview
Description
2-Amino-5,6-dibromobenzothiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. It is a derivative of benzothiazole, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Mechanism of Action
Target of Action
2-Amino-5,6-dibromobenzothiazole, also known as 5,6-Dibromobenzo[d]thiazol-2-amine, is a derivative of 2-aminobenzothiazole . Benzothiazoles are an important class of bicyclic heterocycles that play a key role in the design of biologically active compounds . They exhibit a wide spectrum of biological activity, including antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5,6-dibromobenzothiazole typically involves the bromination of 2-aminobenzothiazole. One common method is the reaction of 2-aminobenzothiazole with bromine in an acetic acid solution, which results in the selective bromination at the 5 and 6 positions . Another method involves the use of silica-supported quinolinium tribromide as a brominating agent .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5,6-dibromobenzothiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cyclization Reactions: It can form fused heterocyclic compounds through cyclization reactions.
Common Reagents and Conditions
Bromination: Bromine in acetic acid or silica-supported quinolinium tribromide.
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted benzothiazole derivatives, which can have enhanced biological activities or different chemical properties .
Scientific Research Applications
Medicinal Chemistry: It has shown promise in the development of drugs for treating cancer and infectious diseases.
Biological Research: The compound is used as a probe in biochemical assays and as a building block for synthesizing biologically active molecules.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: The parent compound, which lacks the bromine substituents.
2-Amino-6-bromobenzothiazole: A monobrominated derivative.
2-Amino-5,6-dimethylbenzothiazole: A methyl-substituted derivative.
Uniqueness
2-Amino-5,6-dibromobenzothiazole is unique due to its specific bromine substitutions, which can significantly alter its chemical reactivity and biological activity compared to its non-brominated or monobrominated counterparts .
Properties
IUPAC Name |
5,6-dibromo-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2S/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXXRQMNZGDNJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Br)SC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80711086 |
Source
|
Record name | 5,6-Dibromo-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80711086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127977-72-4 |
Source
|
Record name | 5,6-Dibromo-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80711086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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